2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-3-(trifluoromethyl)pyridine
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core fused with a piperidine ring at the 3-position and a 3-(trifluoromethyl)pyridine substituent at the 1-position.
Properties
IUPAC Name |
6-tert-butyl-3-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N6/c1-19(2,3)15-6-7-16-25-26-17(29(16)27-15)13-8-11-28(12-9-13)18-14(20(21,22)23)5-4-10-24-18/h4-7,10,13H,8-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSPOTUJWBZETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-3-(trifluoromethyl)pyridine is a novel chemical entity with potential therapeutic applications. This document reviews its biological activity based on existing literature and experimental data.
Chemical Structure and Properties
The molecular structure of the compound includes a piperidine moiety linked to a triazolo-pyridazine ring system and a trifluoromethyl group. The presence of these functional groups suggests diverse biological interactions.
Molecular Formula
- C : 16
- H : 19
- N : 5
- F : 3
Biological Activity Overview
Research indicates that compounds with triazolo and pyridazine structures exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound are summarized below.
Anticancer Activity
Recent studies have highlighted the potential of triazolo derivatives in cancer therapy. For instance:
- Mechanism of Action : Triazolo derivatives may inhibit key signaling pathways involved in cell proliferation and survival, such as the ERK signaling pathway.
- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 3.91 | Apoptosis induction |
| HCT116 | 0.53 | Tubulin polymerization inhibition |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Bacterial Inhibition : Preliminary tests indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
- In Vitro Studies : Compounds similar to this structure have demonstrated bactericidal activity at low concentrations (0.78 - 3.125 μg/mL) comparable to standard antibiotics.
Case Studies
-
Study on Anticancer Properties :
- A study evaluated the effect of the compound on MGC-803 gastric cancer cells, revealing that it induced G2/M phase arrest and modulated apoptosis-related proteins.
- Results indicated that the compound effectively reduced cell viability in a dose-dependent manner.
-
Antimicrobial Testing :
- In vitro assays showed that derivatives of triazolo-pyridazine exhibited significant antibacterial activity against resistant strains of bacteria.
- The compound was tested against multiple bacterial strains with varying results based on concentration and exposure time.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to structurally related analogs based on core heterocycles, substituents, and synthetic routes. Key examples include:
Key Findings
Core Heterocycle Variations :
- The triazolo[4,3-b ]pyridazine core (target compound) differs from triazolo[4,3-a ]pyridine () in ring size and nitrogen positioning, affecting π-π stacking and hydrogen-bonding capabilities .
- Piperidine vs. piperazine substituents (e.g., ) influence basicity; piperazine’s additional nitrogen may enhance solubility but reduce metabolic stability compared to piperidine .
Chloro vs. CF₃: ’s 6-chloro derivative lacks the electronic effects of CF₃, which may alter binding kinetics in biological systems .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in (e.g., tert-butyl introduction via SNAr or coupling reactions) .
- Piperidine/piperazine functionalization (–5) often involves alkylation or amination steps, with yields influenced by steric hindrance from tert-butyl groups .
Spectroscopic Profiles :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
